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Introduction

LY2874455 is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the
fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant
FGFR signaling has been implicated in the pathogenesis of various human malignancies,
making it a compelling target for cancer therapy.[1] LY2874455 has demonstrated broad-
spectrum antitumor activity in preclinical models and has been evaluated in clinical trials for the
treatment of advanced cancers.[1][2][4] This technical guide provides a comprehensive
overview of the chemical structure, properties, mechanism of action, and key experimental data
related to LY2874455.

Chemical Structure and Properties

LY2874455, with the IUPAC name 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-
indazol-3-yllethenyl]pyrazol-1-yllethanol, is a complex heterocyclic molecule.[2] Its chemical
structure is presented below.

Chemical Structure of LY2874455

Caption: 2D Chemical Structure of LY2874455.
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A summary of the key chemical and physicochemical properties of LY2874455 is provided in
the table below.

Property Value Reference

2-[4-[(E)-2-[5-[(1R)-1-(3,5-
dichloropyridin-4-

IUPAC Name _ [2]
yl)ethoxy]-1H-indazol-3-

yllethenyl]pyrazol-1-yllethanol

Molecular Formula C21H19CI2N502 [2][5]
Molecular Weight 444.31 g/mol [2][5]
CAS Number 1254473-64-7 [2][5]
Appearance Off-white to pink solid [5]

Soluble in DMSO (=44.4
- mg/mL), soluble in Ethanol
Solubility ] ) [5]1[6]
(=26.34 mg/mL with warming),

insoluble in water.

Store as a solid at -20°C for up
Storage [5]
to 3 years.

C--INVALID-LINK--
SMILES 0C2=CC3=C(C=C2)NN=C3/C  [2]
=C/C4=CN(N=C4)CCO

Mechanism of Action

LY2874455 is a potent, ATP-competitive, pan-inhibitor of FGFR subtypes 1, 2, 3, and 4.[1][2][3]
By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the
autophosphorylation of the receptor and subsequent activation of downstream signaling
pathways.[1] The primary signaling cascades inhibited by LY2874455 include the RAS-RAF-
MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell
proliferation, survival, and migration.[7][8]
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The inhibitory activity of LY2874455 against the four FGFR isoforms is summarized in the table
below.

Target ICs0 (NM) Reference
FGFR1 2.8 [5]19]
FGFR2 2.6 [5]19]
FGFR3 6.4 [51€]
FGFR4 6.0 [5]19]

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor
dimerization and autophosphorylation, initiating a cascade of downstream signaling events.
The simplified FGFR signaling pathway and the point of inhibition by LY2874455 are depicted
in the following diagram.
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Caption: Simplified FGFR Signaling Pathway and Inhibition by LY2874455.
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Preclinical Efficacy

The antitumor activity of LY2874455 has been evaluated in a variety of preclinical models,

including cancer cell lines and tumor xenografts.

In Vitro Cellular Activity

LY2874455 has demonstrated potent inhibitory effects on the proliferation of cancer cell lines

with dysregulated FGFR signaling. The ICso values for the inhibition of phosphorylation of key

downstream signaling molecules in different cell lines are presented below.

. Target

Cell Line Cancer Type ICs0 (NM) Reference
Pathway
FGF2-induced p-

HUVEC - 0.3-0.8 [1]
Erk
FGF9-induced p-

RT-112 Bladder Cancer 0.3-0.8 [1]
Erk

SNU-16 Gastric Cancer p-FGFR2 0.8 [1]

KATO-III Gastric Cancer p-FGFR2 15 [1]

SNU-16 Gastric Cancer p-FRS2 0.8 [1]

KATO-III Gastric Cancer p-FRS2 15 [1]

In Vivo Antitumor Activity

Oral administration of LY2874455 has been shown to significantly inhibit tumor growth in

various xenograft models. A summary of its in vivo efficacy is provided below.
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Xenograft

Cancer Type Dosing Outcome Reference
Model
Dose-dependent
] 1 & 3 mg/kg,
SNU-16 Gastric Cancer ) tumor growth [1]
p.o., b.i.d. o
inhibition
Dose-dependent
1 & 3 mg/kg,
RT-112 Bladder Cancer ) tumor growth [1]
p.o., b.i.d. o
inhibition
] Dose-dependent
Multiple 1 & 3 mg/kg,
OPM-2 ] tumor growth [1]
Myeloma p.o., b.i.d. o
inhibition
3 mg/kg, p.o., Tumor growth
NCI-H460 Lung Cancer ] o [1]
b.i.d. inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are outlines of key experimental protocols used in the evaluation of LY2874455.

Biochemical Filter-Binding Assay for FGFR Kinase
Activity

This assay quantifies the phosphorylation of a substrate by FGFR kinases in the presence of
LY2874455.
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Assay Preparation

Prepare reaction mix:
- FGFR enzyme (1, 2, 3, or 4)
- Poly(Glu:Tyr) substrate
- ATP (with 33P-ATP)
- MnCI2, DTT, Buffer
- LY2874455 (various conc.)

Kinase Reaction

Incubate at room temperature
for 30 minutes

Detection
Terminate reaction with
10% Phosphoric Acid

l

Transfer to filter plate and
wash 3x with 0.5% Phosphoric Acid

:

Measure radioactivity using
a scintillation counter

Click to download full resolution via product page
Caption: Workflow for the Biochemical Filter-Binding Assay.
Detailed Methodology:

e Reaction Mixture Preparation: The reaction mixture typically contains 8 mmol/L Tris-HCI (pH
7.5), 10 mmol/L HEPES, 5 mmol/L dithiothreitol, 10 pmol/L ATP, 0.5 uCi 33P-ATP, 10 mmol/L
MnClz, 150 mmol/L NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL
poly(Glu:Tyr) (4:1), and the respective FGFR enzyme.[1]
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 Incubation: The reaction is initiated by the addition of the enzyme and incubated at room
temperature for 30 minutes.

o Termination and Filtration: The reaction is stopped by the addition of 10% H3POa. The
mixture is then transferred to a 96-well filter plate and washed three times with 0.5% HsPOa
to remove unincorporated 3P-ATP.

o Detection: The amount of incorporated 33P is quantified using a scintillation counter. The ICso
values are determined by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of LY2874455 on the viability and proliferation of cancer cells.
Detailed Methodology:

o Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-
5,000 cells/well) and allowed to attach overnight.

e Treatment: The cells are treated with various concentrations of LY2874455 or vehicle control
(DMSO) for a specified period (e.g., 72 hours).

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or
CellTiter-Glo®. For MTT assays, the media is replaced with MTT solution, incubated, and
then the formazan crystals are solubilized with a solvent.

o Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell
growth inhibition is calculated relative to the vehicle-treated control. ICso values are then
determined.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of LY2874455 in a living organism.
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Caption: General Workflow for In Vivo Tumor Xenograft Studies.
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Detailed Methodology:

o Cell Implantation: A suspension of cancer cells (e.g., 5 x 10° cells in a mixture of media and
Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude
or SCID mice).[1]

e Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size
(e.g., 100-200 mm?), after which the animals are randomized into treatment and control
groups.[1]

o Drug Administration: LY2874455 is typically formulated in a vehicle such as 1%
hydroxyethylcellulose and 0.25% Tween 80 in water and administered orally (p.o.) at
specified doses and schedules (e.g., once or twice dalily).

e Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using
calipers (Volume = 0.5 x Length x Width?). Animal body weight and general health are also
monitored. The study is terminated when tumors in the control group reach a certain size or
at a predetermined time point.

e Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for
target engagement by measuring the phosphorylation levels of FGFR and downstream
signaling proteins via Western blotting or ELISA.

Conclusion

LY2874455 is a well-characterized, potent, and selective pan-FGFR inhibitor with significant
preclinical antitumor activity. This technical guide provides a foundational understanding of its
chemical properties, mechanism of action, and key experimental data. The detailed protocols
and structured data presentation are intended to facilitate further research and development in
the field of FGFR-targeted cancer therapy. Researchers are encouraged to consult the cited
literature for more in-depth information and specific experimental details.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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